7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one

Synthetic Chemistry Structure-Activity Relationship (SAR) Catalysis

7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one (CAS 40849-17-0) is a heterobifunctional phthalazinone derivative with a molecular formula of C9H7BrN2O2 and a molecular weight of 255.07 g/mol. It is characterized by a bromine atom at the 7-position and a hydroxymethyl group at the 4-position on the phthalazin-1(2H)-one core.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
Cat. No. B13906062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)NN=C2CO
InChIInChI=1S/C9H7BrN2O2/c10-5-1-2-6-7(3-5)9(14)12-11-8(6)4-13/h1-3,13H,4H2,(H,12,14)
InChIKeyPOLBAXDFUQINLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one: A Defined Phthalazinone Scaffold for Targeted Synthesis and PARP-Related Research


7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one (CAS 40849-17-0) is a heterobifunctional phthalazinone derivative with a molecular formula of C9H7BrN2O2 and a molecular weight of 255.07 g/mol [1]. It is characterized by a bromine atom at the 7-position and a hydroxymethyl group at the 4-position on the phthalazin-1(2H)-one core [1]. This specific substitution pattern establishes its primary utility as a versatile synthetic intermediate, where the bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the hydroxymethyl group allows for further functionalization, oxidation, or acts as a linker attachment point [2]. The compound is primarily referenced within the chemical space of kinase and poly(ADP-ribose) polymerase (PARP) inhibitor research, a field where precise structural modifications on the phthalazinone core critically impact target binding and selectivity [2].

Why a Generic Phthalazinone Cannot Replace 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one in Multi-Step Synthesis


In syntheses targeting advanced phthalazinone-based PARP inhibitors, this compound is not an interchangeable monomer with its non-brominated or differently halogenated analogs. The 7-bromo substituent is a critical directing element for regiospecific palladium-catalyzed cross-coupling reactions, a key step in building molecular complexity and diversity on the phthalazinone core [1]. A procurement decision for 7-bromo-4-(hydroxymethyl)phthalazin-1(2H)-one over alternatives like 7-chloro or non-halogenated 4-(hydroxymethyl)phthalazin-1(2H)-one is dictated by the required reactivity profile for a specific synthetic route. The bromine atom's optimized balance of stability and oxidative addition reactivity with Pd(0) catalysts provides a distinct kinetic advantage over a chloro substituent, leading to higher yields and cleaner conversions in many cross-coupling protocols [1]. Substituting with a non-brominated analog would halt the synthetic sequence, while a chloro analog may fail to react under identical mild conditions, directly impacting synthetic efficiency and project timelines.

Quantitative Differentiation Evidence for 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one


Regiospecific Reactivity: Superior Oxidative Addition Rate of C-Br over C-Cl Bond in Cross-Coupling

The 7-bromo substituent provides a quantifiable reactivity advantage over the analogous 7-chloro derivative in palladium-catalyzed cross-coupling, a fundamental transformation for elaborating the phthalazinone core. The bond dissociation energy (BDE) for a C-Br bond is approximately 70 kcal/mol, significantly lower than the 83 kcal/mol for a C-Cl bond, facilitating a more facile oxidative addition with Pd(0) [1]. This translates to practical synthetic efficiency: Suzuki-Miyaura coupling of a model aryl bromide with phenylboronic acid proceeds to >95% conversion under standard conditions (1 mol% Pd(PPh3)4, K2CO3, 80°C, 2h), whereas the corresponding aryl chloride requires elevated temperatures (110°C) and a specialized, electron-rich ligand for comparable conversion, based on established relative rate constants (kBr/kCl ≈ 100) [1]. This enables the use of milder, more functional-group-tolerant conditions for constructing complex inhibitor libraries.

Synthetic Chemistry Structure-Activity Relationship (SAR) Catalysis

Specific Physicochemical Profile: Distinct Lipophilicity and Hydrogen Bonding Capacity Compared to De-brominated and De-hydroxylated Analogs

The compound's calculated LogP (XLogP3-AA) is 1.1, which is highly balanced and suitable for lead-like chemical space [1]. In contrast, the non-brominated analog, 4-(hydroxymethyl)phthalazin-1(2H)-one (MW 176.17 g/mol), has a predicted XLogP of 0.0, indicating a 10-fold higher hydrophilicity that may compromise passive membrane permeability [2]. Conversely, adding the bromine atom increases molecular weight to 255.07 g/mol and modulates lipophilicity in a way that is favorable for achieving both solubility (due to the hydroxymethyl group) and target binding (via the bromine's hydrophobic contribution). The topological polar surface area (TPSA) is 61.7 Ų, meeting the common threshold of <140 Ų for oral bioavailability, a parameter that changes significantly with alternative 7-position modifications [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Provenance as a Key Intermediate in Phthalazinone-Based PARP-1 Inhibitor Patents

A structural search of patent literature reveals that 7-bromo-4-(hydroxymethyl)phthalazin-1(2H)-one is a directly claimed synthetic intermediate in several phthalazinone-based PARP inhibitor patent families, including those from leading oncology research organizations (e.g., patents related to the development of olaparib analogs) [1]. Its specific substitution pattern is critical for generating the 4-(3-substituted-piperidin-1-yl)methyl-7-aryl-phthalazin-1(2H)-one pharmacophore. In contrast, the 6-bromo isomer is found in a distinct set of patents targeting different biological profiles, indicating that the 7-position bromination is not arbitrary but is selected for specific scaffold growth in medicinal chemistry programs targeting PARP enzymes [1].

Pharmaceutical Patent Analysis PARP Inhibitors Chemical Sourcing

Defined Applications for 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one in Scientific and Industrial Workflows


Medicinal Chemistry: Core Scaffold for PARP-1/2 Inhibitor Library Synthesis

Utilize the 7-bromo handle for parallel Suzuki-Miyaura coupling to generate a library of 7-aryl substituted phthalazinones. This is a pivotal step in the synthesis of advanced leads targeting the PARP enzyme family, where the 4-hydroxymethyl group is subsequently activated (e.g., converted to a mesylate or chloride) for nucleophilic displacement by various amines, as established by the patent evidence [1]. The physicochemical properties (XLogP 1.1, TPSA 61.7 Ų) ensure the final products remain within optimal drug-like property space [2].

Chemical Biology: Synthesis of Bifunctional Degraders (PROTACs)

The dual functional groups allow for orthogonal functionalization. The 4-hydroxymethyl group can be used to attach a linker for an E3 ligase ligand, while the 7-bromo position can be used in a late-stage cross-coupling to introduce a warhead for a target protein. This regioselectivity is a defining feature of this scaffold over non-brominated or 6-bromo analogs, enabling a modular approach to PROTAC synthesis [1].

Process Chemistry: Reliable Intermediate for Scale-Up via High-Yielding Cross-Coupling

The superior reactivity of the C-Br bond (approximately 100-fold faster than C-Cl in oxidative addition) translates to reproducible, high-yielding Suzuki couplings under mild conditions, which is a primary concern for process chemists scaling up to multi-kilogram quantities. This allows for lower catalyst loadings, reduced palladium contamination, and simpler purification protocols compared to what would be required for a chlorinated analog [1].

Quote Request

Request a Quote for 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.